Farrerol

Cardiovascular Pharmacology Endocrinology Vascular Smooth Muscle Cell Biology

Select Farrerol for its unique 6,8-di-C-methylation, which confers 21‑fold ERβ selectivity (IC₅₀ 2.7 µM) and a prodrug metabolic pathway to naringenin—features absent in generic flavanones. Its enantiomer‑specific CYP inhibition and antifungal activity (EC₅₀ 9‑66 µg/mL) make it a superior scaffold for drug metabolism, chiral pharmacology, and agrochemical R&D.

Molecular Formula C17H16O5
Molecular Weight 300.30 g/mol
CAS No. 24211-30-1
Cat. No. B190892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFarrerol
CAS24211-30-1
Synonyms6,8-Dimethyl-4',5,7-trihydroxyflavanone;  Farrerol
Molecular FormulaC17H16O5
Molecular Weight300.30 g/mol
Structural Identifiers
SMILESCC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=CC=C(C=C3)O)C)O
InChIInChI=1S/C17H16O5/c1-8-15(20)9(2)17-14(16(8)21)12(19)7-13(22-17)10-3-5-11(18)6-4-10/h3-6,13,18,20-21H,7H2,1-2H3/t13-/m0/s1
InChIKeyDYHOLQACRGJEHX-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Farrerol (CAS 24211-30-1): A 6,8-Di-C-Methylated Flavanone from Rhododendron for Anti-inflammatory and Cardiovascular Research Applications


Farrerol (CAS 24211-30-1) is a natural 2,3-dihydroflavonoid (flavanone) characterized by a unique 6,8-di-C-methylated A-ring structure, isolated primarily from Rhododendron dauricum L. and related species [1]. This methylation pattern distinguishes it from common dietary flavanones like naringenin and hesperetin, conferring distinct physicochemical properties and biological activity profiles [2]. Farrerol has been extensively investigated for its anti-inflammatory, antioxidant, vasoactive, and antimicrobial effects, with a growing body of literature elucidating its molecular mechanisms and therapeutic potential in conditions such as asthma, osteoarthritis, and cardiovascular diseases [3].

Why Farrerol Cannot Be Substituted with Generic Flavanones Like Naringenin or Hesperetin in Targeted Research


While farrerol shares a flavanone core with compounds like naringenin and hesperetin, its 6,8-di-C-methylation fundamentally alters its biological behavior, making generic substitution scientifically unsound. This structural modification creates distinct metabolic and pharmacokinetic properties: farrerol is metabolized via demethylation to naringenin in vivo, acting as a potential prodrug with a unique metabolic trajectory that generic flavanones do not replicate [1]. Furthermore, farrerol exhibits marked stereoselectivity in its pharmacokinetics and target interactions, with its (+)- and (-)-enantiomers demonstrating different bioavailability, enzyme inhibition profiles (e.g., CYP 1A2, CYP 2C9), and binding affinities for therapeutic targets such as UCHL3, STAT3β, and PTP1B [2]. These enantiomer-specific effects, coupled with its unique methylation-dependent interactions with targets like Estrogen Receptor β (ERβ) and GSK-3β, mean that research findings obtained with naringenin or hesperetin cannot be extrapolated to farrerol, and vice versa. Substituting farrerol with a generic flavanone would introduce significant confounding variables in any mechanistic or translational study, potentially leading to irreproducible or misleading results.

Quantitative Differentiation of Farrerol: Comparative Data vs. Naringenin, Hesperetin, and Other Flavanones


Farrerol's Superior Selectivity for Estrogen Receptor β (ERβ) Compared to ERα and Other Flavanones

Farrerol acts as a functional phytoestrogen with a pronounced selectivity for ERβ over ERα. In competitive receptor binding assays, farrerol inhibited [3H]estradiol binding to ERβ with an IC50 of 2.7 μM, whereas its IC50 for ERα was 57 μM, indicating a 21-fold higher affinity for ERβ [1]. This contrasts with related flavanones like hesperetin, which exhibits stronger activation of ERα over ERβ, and naringenin, which activates both receptors non-selectively [2]. Farrerol's ERβ selectivity is functionally relevant, as its inhibition of vascular smooth muscle cell (VSMC) proliferation was abolished by the specific ERβ antagonist PHTPP [1].

Cardiovascular Pharmacology Endocrinology Vascular Smooth Muscle Cell Biology

Farrerol's Unique In Vivo Metabolic Fate: Demethylation to Naringenin Distinguishes It from Direct Naringenin Administration

A comprehensive UHPLC-Q-TOF-MS/MS study revealed that farrerol undergoes extensive metabolism in vivo, with one of its key metabolic pathways being sequential demethylation to yield naringenin (M12) [1]. This establishes a direct precursor-product relationship, suggesting that farrerol may act as a prodrug for naringenin in vivo, delivering it with a different pharmacokinetic profile and tissue distribution compared to direct naringenin administration. Farrerol generated 42 distinct in vivo metabolites, demonstrating a far more complex metabolic fate than its simpler demethylated counterpart, naringenin [1]. This metabolic conversion is not reciprocal; naringenin does not methylate to form farrerol in mammals.

Drug Metabolism Pharmacokinetics Prodrug Research

Enantiomer-Specific Pharmacokinetics and Enzyme Inhibition: A Key Differentiator from Achiral Flavanones

Unlike achiral flavanones like naringenin and hesperetin, farrerol possesses a chiral center, and its enantiomers exhibit significant stereoselectivity in their biological and pharmacokinetic properties. A 2025 study demonstrated that (+)-farrerol has superior bioavailability compared to its (-)-enantiomer following oral administration in rats [1]. Furthermore, the two enantiomers show notable stereoselective differences in their inhibition of key cytochrome P450 enzymes (CYP 1A2, CYP 2C9, CYP 2C19, CYP 3A4/5) (p < 0.01) [1]. They also exhibit selective differences in binding to anti-proliferative targets such as UCHL3, STAT3β, and PTP1B [1].

Chiral Pharmacology Pharmacokinetics Drug Metabolism

Farrerol's Broad-Spectrum Antifungal Activity Against Plant Pathogens: EC50 Values Quantified

Farrerol was the first flavanone reported to exhibit anti-plant pathogenic fungal activities. In a study of seven flavanones isolated from Rhododendron hainanense, farrerol demonstrated excellent inhibitory activities against six major plant pathogenic fungi, with EC50 values ranging from 9 to 66 μg/mL [1]. This activity profile was a novel finding for the compound, establishing a new potential application in agricultural biotechnology. While the study did not provide EC50 values for the other six flavanones, it identified farrerol as a key active constituent within the isolated series [1].

Agricultural Chemistry Antifungal Agents Natural Product Fungicides

High-Impact Research and Development Applications for Farrerol Based on Quantifiable Differentiation


Targeting ERβ in Cardiovascular Disease Models

Farrerol's 21-fold selectivity for ERβ (IC50 2.7 μM) over ERα (IC50 57 μM) makes it a valuable tool for dissecting ERβ-specific signaling in vascular biology [1]. Researchers studying the vasoprotective effects of ERβ activation, independent of ERα-mediated proliferative effects, should prioritize farrerol over non-selective flavanones like naringenin. This application is directly supported by evidence showing farrerol inhibits VSMC proliferation in an ERβ-dependent manner, an effect reversed by the ERβ antagonist PHTPP [1].

Pharmacokinetic Studies of Flavanone Prodrugs and Metabolite Profiling

The unique metabolic conversion of farrerol to naringenin in vivo, along with the generation of 42 distinct metabolites, positions farrerol as a superior model compound for studying flavanone prodrug strategies and complex metabolic pathways [2]. Investigators can utilize farrerol to achieve a different pharmacokinetic profile for naringenin delivery compared to direct administration, enabling novel experimental designs in drug metabolism and pharmacokinetics (DMPK) research that are not possible with naringenin or hesperetin alone [2].

Chiral Pharmacology and Enantiomer-Specific Drug Development

The stereoselective bioavailability and CYP enzyme inhibition exhibited by farrerol enantiomers provide a robust platform for studying the impact of chirality on flavanone pharmacology [3]. This is a key differentiator from achiral comparators like naringenin. Researchers developing enantiomerically pure therapeutics or investigating stereoselective drug-drug interactions can use (+)- and (-)-farrerol as model compounds to explore the molecular basis of these phenomena, guided by the established differences in target binding to proteins like UCHL3 and STAT3β [3].

Discovery and Development of Novel Agricultural Antifungal Agents

Farrerol's demonstrated antifungal activity against a panel of six plant pathogenic fungi, with EC50 values ranging from 9 to 66 μg/mL, validates its use as a lead scaffold for developing new agricultural fungicides [4]. R&D programs in agrochemistry can leverage these quantifiable EC50 values to design and screen farrerol analogs for improved potency and spectrum of activity against economically damaging pathogens such as Fusarium oxysporum and Rhizoctonia solani [4].

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